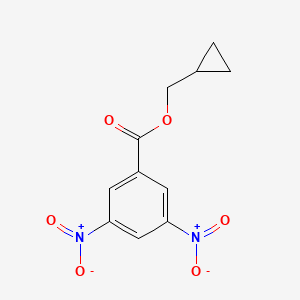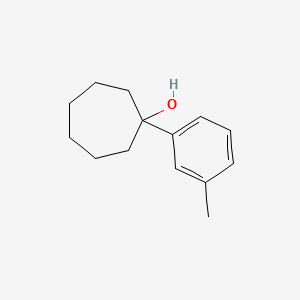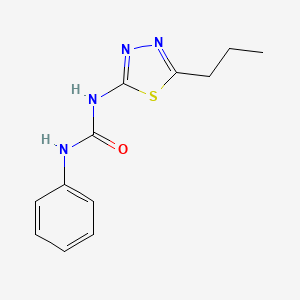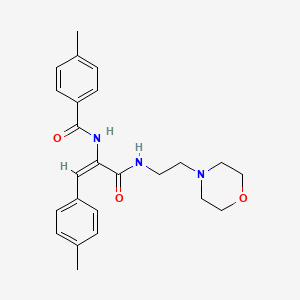
Cyclopropylmethyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl 3,5-dinitrobenzoate is a chemical compound that belongs to the class of organic esters It is derived from 3,5-dinitrobenzoic acid and cyclopropylmethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol. The standard procedure includes converting 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using reagents like phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 3,5-dinitrobenzoyl chloride is then reacted with cyclopropylmethanol to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which allows for the direct esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol in the presence of a catalyst like concentrated sulfuric acid .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropylmethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for hydrolysis reactions.
Major Products Formed
Reduction: The reduction of nitro groups can yield cyclopropylmethyl 3,5-diaminobenzoate.
Substitution: Hydrolysis of the ester can produce 3,5-dinitrobenzoic acid and cyclopropylmethanol.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound has been studied for its potential antifungal properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cyclopropylmethyl 3,5-dinitrobenzoate involves its interaction with biological membranes. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and antifungal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Methyl 3,5-dinitrobenzoate
Uniqueness
Cyclopropylmethyl 3,5-dinitrobenzoate is unique due to its cyclopropylmethyl group, which imparts distinct chemical and biological properties compared to other esters of 3,5-dinitrobenzoic acid. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
10364-97-3 |
|---|---|
Molekularformel |
C11H10N2O6 |
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
cyclopropylmethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H10N2O6/c14-11(19-6-7-1-2-7)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,1-2,6H2 |
InChI-Schlüssel |
KUHLYUCDGNMGTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)

![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)

![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)

![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969933.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11969936.png)



![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969965.png)
